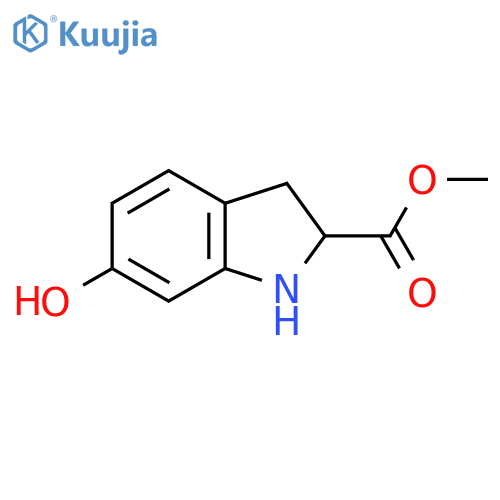

Cas no 1255098-63-5 (Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate)

1255098-63-5 structure

商品名:Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

CAS番号:1255098-63-5

MF:C10H11NO3

メガワット:193.199242830276

MDL:MFCD11053687

CID:5238449

PubChem ID:10583928

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

- Methyl 6-hydroxyindoline-2-carboxylate

- Methyl6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

- 6-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid methyl ester

- 1H-Indole-2-carboxylic acid, 2,3-dihydro-6-hydroxy-, methyl ester

-

- MDL: MFCD11053687

- インチ: 1S/C10H11NO3/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9/h2-3,5,9,11-12H,4H2,1H3

- InChIKey: FPLNCIVNXDOSCD-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1CC2C=CC(=CC=2N1)O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 231

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 58.6

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-310742-0.5g |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95.0% | 0.5g |

$1440.0 | 2025-03-19 | |

| Enamine | EN300-310742-0.1g |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95.0% | 0.1g |

$1320.0 | 2025-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01029202-1g |

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95% | 1g |

¥7441.0 | 2023-04-04 | |

| Ambeed | A1091085-1g |

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95% | 1g |

$1084.0 | 2024-04-25 | |

| Enamine | EN300-310742-5g |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 5g |

$4349.0 | 2023-09-05 | ||

| Enamine | EN300-310742-0.05g |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95.0% | 0.05g |

$1261.0 | 2025-03-19 | |

| Enamine | EN300-310742-2.5g |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95.0% | 2.5g |

$2940.0 | 2025-03-19 | |

| Enamine | EN300-310742-10.0g |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95.0% | 10.0g |

$6450.0 | 2025-03-19 | |

| Enamine | EN300-310742-1.0g |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95.0% | 1.0g |

$1500.0 | 2025-03-19 | |

| Enamine | EN300-310742-0.25g |

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate |

1255098-63-5 | 95.0% | 0.25g |

$1381.0 | 2025-03-19 |

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate 関連文献

-

Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

1255098-63-5 (Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate) 関連製品

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1255098-63-5)Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):976.0